Cas no 1774-35-2 (p-Tolyl sulfoxide)
p-Tolyl sulfoxide Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Sulfinylbis(methylbenzene)
- p-Tolyl sulfoxide
- 4,4'-Dimethyldiphenylsulfoxide
- 1-methyl-4-(4-methylphenyl)sulfinylbenzene
- 4,4'-dimethyldiphenyl sulphoxide
- 4,4'-Ditolyl sulfoxide
- bis(4-methylphenyl) sulfoxide
- Bis(p-tolyl)sulphoxide
- di-(4-methylphenyl)sulfoxide
- Di-p-tolyl sulfoxide
- Ditolyl sulfoxide
- Ditolyl sulphoxide
- Sulfoxide,ditolyl
- Tri-O-acetyl-D-glucal
- Sulfoxide, ditolyl
- Toluene, 4,4'-sulfinylbis-
- Benzene, 1,1'-sulfinylbis[4-methyl-
- 4,4'-Dimethyl diphenyl sulfoxide
- p-TOLUENE, 1,1'-SULFINYLBIS-
- Benzene, 1,1'-sulfinylbis(4-methyl- (9CI)
- MJWNJEJ
- Benzene, 1,1'-sulfinylbis(4-methyl-
- BRN 2048587
- 4-06-00-02173 (Beilstein Handbook Reference)
- MJWNJEJCQHNDNM-UHFFFAOYSA-
- BAA77435
- Benzene,1'-sulfinylbis[4-methyl-
- AC-4577
- NSC-73128
- 4-methyl-1-[(4-methylphenyl)sulfinyl]benzene
- DTXSID40170296
- p-Toluene,1'-sulfinylbis-
- AKOS005167035
- 1-methyl-4-(4-methylbenzenesulfinyl)benzene
- SMR000102772
- D92446
- Toluene,4'-sulfinylbis-
- T1075
- ?4,4'-Dimethyldiphenylsulfoxide
- bis(4-methylphenyl)sulfoxide
- EINECS 217-203-7
- MFCD00008546
- Benzene,1-methyl-4((phenylmethyl)sulfinyl))-
- p-Tolyl sulfoxide, 97%
- AS-62176
- NCIOpen2_003744
- A812257
- Bis(p-methylphenyl) sulfoxide
- InChI=1/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
- W-108838
- NSC 73128
- 4,4/'-Dimethyldiphenylsulfoxide
- SCHEMBL235851
- NSC73128
- CHEMBL1366230
- WLN: 1R DSO&R D1
- NS00025851
- 1-Methyl-4-[(4-methylphenyl)sulfinyl]benzene #
- FT-0743507
- 4,4-Dimethyldiphenylsulfoxide
- HMS2406I07
- 1-methyl-4-(4-methylphenyl)sulfinyl-benzene
- MLS000105795
- 1774-35-2
- DB-080923
- p-tolylsulfoxide
-
- MDL: MFCD00008546
- Inchi: 1S/C14H14OS/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
- InChI Key: MJWNJEJCQHNDNM-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)=O
- BRN: 2048587
Computed Properties
- Exact Mass: 230.07700
- Monoisotopic Mass: 230.076536
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.1900
- Melting Point: 94.0 to 97.0 deg-C
- Boiling Point: 378.3°C at 760 mmHg
- Flash Point: 182.6°C
- Refractive Index: 1.641
- PSA: 36.28000
- LogP: 4.33580
- Solubility: Not determined
p-Tolyl sulfoxide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:XT4810000
- Storage Condition:Sealed in dry,2-8°C
p-Tolyl sulfoxide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
p-Tolyl sulfoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T42803-100G |
p-Tolyl sulfoxide |
1774-35-2 | 100g |
¥1661.87 | 2023-11-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819211-100g |
p-Tolyl sulfoxide |
1774-35-2 | 97% | 100g |
¥1,996.00 | 2022-01-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1075-25G |
p-Tolyl Sulfoxide |
1774-35-2 | >98.0%(GC) | 25g |
¥1990.00 | 2024-04-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P97920-5g |
4,4-Sulfinylbis(methylbenzene) |
1774-35-2 | 5g |
¥198.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000850-100g |
p-Tolyl sulfoxide |
1774-35-2 | 97% | 100g |
¥1916 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000850-25g |
p-Tolyl sulfoxide |
1774-35-2 | 97% | 25g |
¥555 | 2024-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107419-5g |
p-Tolyl sulfoxide |
1774-35-2 | 97% | 5g |
¥116.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107419-25g |
p-Tolyl sulfoxide |
1774-35-2 | 97% | 25g |
¥410.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107419-100g |
p-Tolyl sulfoxide |
1774-35-2 | 97% | 100g |
¥1312.90 | 2023-09-01 | |
| Alichem | A019087643-500g |
4,4'-Sulfinylbis(methylbenzene) |
1774-35-2 | 95% | 500g |
659.20 USD | 2021-06-17 |
p-Tolyl sulfoxide Suppliers
p-Tolyl sulfoxide Related Literature
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Dorota Krasowska,Stanis?aw Wysocki,Magdalena Janicka,Tomasz Girek,Alina Mielniczak,Józef Drabowicz Polym. Chem. 2021 12 1707
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Jianlin Han,Vadim A. Soloshonok,Karel D. Klika,Józef Drabowicz,Alicja Wzorek Chem. Soc. Rev. 2018 47 1307
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Nuria García,Patricia García-García,Manuel A. Fernández-Rodríguez,Daniel García,María R. Pedrosa,Francisco J. Arnáiz,Roberto Sanz Green Chem. 2013 15 999
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Vincenzo De Sio,Antonio Massa,Arrigo Scettri Org. Biomol. Chem. 2010 8 3055
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Nuria García,Manuel A. Fernández-Rodríguez,Patricia García-García,María R. Pedrosa,Francisco J. Arnáiz,Roberto Sanz RSC Adv. 2016 6 27083
Additional information on p-Tolyl sulfoxide
p-Tolyl Sulfoxide (CAS No. 1774-35-2): An Overview of Its Properties, Applications, and Recent Research Advances
p-Tolyl sulfoxide (CAS No. 1774-35-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical sciences. This compound, also known as 4-methylphenyl sulfoxide, is characterized by its unique chemical structure and diverse applications. In this comprehensive overview, we will delve into the properties, synthesis methods, and recent research developments surrounding p-tolyl sulfoxide.
Chemical Structure and Physical Properties
p-Tolyl sulfoxide is an organosulfur compound with the molecular formula C7H8OS. It consists of a tolyl group (C6H5CH3) attached to a sulfoxide functional group (−SO−). The sulfoxide group imparts unique chemical properties to the molecule, making it a valuable intermediate in various synthetic pathways. p-Tolyl sulfoxide is a colorless liquid at room temperature with a characteristic sulfurous odor. It has a boiling point of approximately 190°C and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.
Synthesis Methods
The synthesis of p-tolyl sulfoxide can be achieved through several routes, each with its own advantages and limitations. One common method involves the oxidation of toluene with an oxidizing agent such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This reaction typically proceeds via the formation of a sulfide intermediate, which is then oxidized to the sulfoxide. Another approach involves the direct oxidation of tolyl sulfide using oxygen or other mild oxidants. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as the use of catalytic systems involving transition metals like palladium or copper.
Applications in Chemistry and Biochemistry
p-Tolyl sulfoxide finds extensive applications in both academic research and industrial processes. In organic synthesis, it serves as a valuable building block for the preparation of more complex molecules. Its reactivity towards various functional groups makes it an excellent starting material for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. For instance, p-tolyl sulfoxide can be used in the preparation of chiral ligands for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure compounds.
In biochemistry, p-tolyl sulfoxide has been studied for its potential biological activities. Research has shown that certain derivatives of p-tolyl sulfoxide exhibit anti-inflammatory and anti-cancer properties. These findings have sparked interest in exploring the therapeutic potential of these compounds in drug discovery programs.
Recent Research Advances
The scientific community continues to explore new avenues for utilizing p-tolyl sulfoxide. Recent studies have focused on improving the efficiency and selectivity of its synthesis methods. For example, a study published in the Journal of Organic Chemistry reported a novel catalytic system that significantly enhances the yield and purity of p-tolyl sulfoxide. This system employs a palladium catalyst supported on carbon nanotubes, which provides excellent catalytic activity and stability.
In addition to synthetic improvements, researchers are also investigating the biological implications of p-tolyl sulfoxide. A study conducted at the University of California found that certain derivatives of p-tolyl sulfoxide can inhibit key enzymes involved in cancer cell proliferation. These findings suggest that these compounds could serve as lead candidates for developing new anticancer drugs.
Safety Considerations and Handling Guidelines
While p-tolyl sulfoxide is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols. The compound should be stored in a well-ventilated area away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to prevent skin contact and inhalation.
In conclusion, p-tolyl sulfoxide (CAS No. 1774-35-2) is a multifaceted compound with a wide range of applications in chemistry and biochemistry. Its unique chemical properties make it an essential intermediate in various synthetic pathways, while recent research has highlighted its potential biological activities. As scientists continue to explore new methods for its synthesis and applications, p-tolyl sulfoxide remains an important molecule in both academic research and industrial processes.
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